Ethyl linoleate
Overview
Description
Ethyl linoleate is an essential fatty acid derived from linoleic acid, which is a polyunsaturated omega-6 fatty acid. It has been studied for its potential therapeutic uses, including the treatment of alpha-linolenic acid deficiency (ALAD) in humans , and its anti-inflammatory properties, as demonstrated by its ability to attenuate pro-inflammatory cytokine production in vitro .
Synthesis Analysis
Ethyl linoleate can be synthesized from linoleic acid. In one study, it was isolated from the cloves of Allium sativum (garlic) and its structure was confirmed by NMR and GC-MS analyses . The synthesis of ethyl linoleate and its derivatives can involve complex reactions, as shown by the formation of various nitroalkene, nitrohydroxy, and other novel products when ethyl linoleate reacts with nitrite ions in acidic conditions .
Molecular Structure Analysis
The molecular structure of ethyl linoleate has been elucidated using techniques such as NMR and GC-MS . The compound consists of a long hydrocarbon chain with two double bonds and an ester group at one end. The presence of double bonds allows for reactions that can alter the molecular structure, leading to the formation of various derivatives .
Chemical Reactions Analysis
Ethyl linoleate undergoes various chemical reactions. For instance, it can react with nitrite ions in acidic media to form a complex pattern of products, including nitroalkenes and nitrohydroxy compounds . It can also participate in oxidative coupling reactions, as seen in the study where ferulic acid and ethyl linoleate produced peroxides with tricyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl linoleate are influenced by its polyunsaturated nature. It is susceptible to oxidation, which can lead to the formation of hydroperoxides and subsequent polymerization . The kinetics of its thermal oxidation have been studied, revealing that oxidation chains are initiated by the decomposition of ethyl linoleate hydroperoxide . The autoxidation of ethyl linoleate can result in the formation of polymers, which may involve peroxide linkages .
Relevant Case Studies
Ethyl linoleate has been used in a clinical context to treat ALAD, where supplementation led to significant improvements in the patient's condition, including the reduction of cholesterol and triglycerides and the normalization of erythrocyte fatty acid composition . In vitro studies have shown that ethyl linoleate can exert anti-inflammatory effects by inducing heme oxygenase-1 expression in macrophages, suggesting its potential as an anti-inflammatory agent .
Scientific Research Applications
Melanogenesis Inhibition
Ethyl linoleate, an unsaturated fatty acid found in many cosmetics, exhibits anti-melanogenic properties. In a study by Ko and Cho (2017), it was shown to significantly inhibit melanin content and tyrosinase activity in melanoma cells. This effect is mediated through the Akt/GSK3β/β-catenin signaling pathway, making ethyl linoleate a potential whitening agent in cosmetics and a therapeutic agent for skin hyperpigmentation (Ko & Cho, 2017).
Anti-inflammatory Properties
Ethyl linoleate, isolated from garlic, demonstrates significant anti-inflammatory activity. Park et al. (2014) found that it downregulates nitric oxide synthase and cyclooxygenase-2 expression, reducing nitric oxide and prostaglandin E2 production in lipopolysaccharide-activated cells. This activity is attributed to impaired NF-κB translocation and mitogen-activated protein kinase phosphorylation inhibition, indicating its potential as an anti-inflammatory agent (Park et al., 2014).
Oxidation and Oligomerization Studies
Research by Miccichè et al. (2006) explored the oxidation and oligomerization of ethyl linoleate under various conditions, providing insights into its behavior in alkyd resins. This study highlights its reaction dynamics, offering valuable information for industrial applications involving alkyd resins (Miccichè et al., 2006).
Biomarker for Alcohol Exposure
Ethyl linoleate has been studied as a biomarker for prenatal alcohol exposure. Peterson et al. (2008) identified a correlation between its concentration in meconium and neurodevelopmental outcomes, suggesting its utility in identifying newborns at risk from alcohol exposure in utero (Peterson et al., 2008).
Renewable Energy Research
In the context of renewable energy, Trentini et al. (2020) investigated the use of ethyl linoleate in the production of ethyl esters using supercritical ethanol. This research contributes to the development of sustainable biofuel production techniques (Trentini et al., 2020).
Immunomodulatory Effects in Aquaculture
Ethyl linoleate's role in modulating immune responses in juvenile Nile tilapia was examined by Chen et al. (2016). Their study highlights the potential of ethyl linoleate in enhancing fish health and disease resistance in aquaculture settings (Chen et al., 2016).
properties
IUPAC Name |
ethyl (9Z,12Z)-octadeca-9,12-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMOOAYVCKXGMF-MURFETPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060269 | |
Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Linoleate | |
CAS RN |
544-35-4 | |
Record name | Ethyl linoleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=544-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl linoleate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL LINOLEATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50447 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl linoleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.063 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL LINOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ2YTT4J8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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